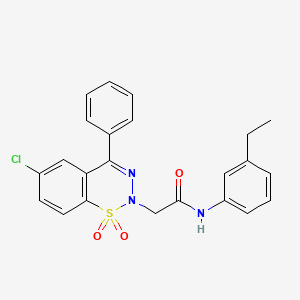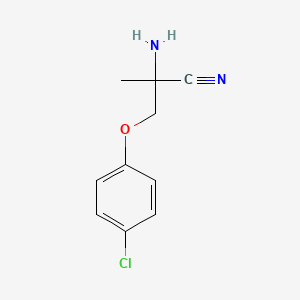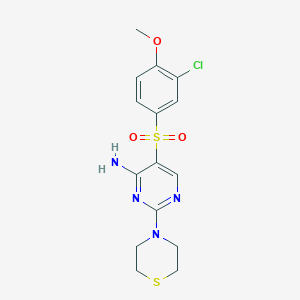
2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-(3-ethylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-(3-ethylphenyl)acetamide is a complex organic compound belonging to the class of benzothiadiazines This compound features a benzothiadiazine core with a phenyl group, a chlorine atom, and an acetamide group attached to it
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-(3-ethylphenyl)acetamide typically involves multiple steps, starting with the formation of the benzothiadiazine core. The process may include:
Formation of the Benzothiadiazine Core: : This can be achieved by reacting appropriate precursors such as 2-aminothiophenol with chloroacetic acid under acidic conditions.
Introduction of the Phenyl Group: : The phenyl group can be introduced through a Friedel-Crafts acylation reaction using phenyl chloride and an aluminum chloride catalyst.
Chlorination: : The chlorine atom is introduced by reacting the intermediate with chlorine gas or a suitable chlorinating agent.
Oxidation: : The compound is then oxidized to introduce the dioxido group, often using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).
Acetylation: : Finally, the acetamide group is introduced by reacting the intermediate with acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, with careful control of reaction conditions to ensure purity and yield. Continuous flow reactors and automated systems might be employed to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The dioxido group can be further oxidized under specific conditions.
Reduction: : Reduction reactions can be performed to remove the dioxido group or other oxidized functionalities.
Substitution: : The chlorine atom can be substituted with other groups through nucleophilic substitution reactions.
Acetylation: : Additional acetylation reactions can be performed to introduce more acetyl groups.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, m-CPBA, and other strong oxidizing agents.
Reduction: : Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Nucleophiles such as amines or alcohols, often in the presence of a base.
Acetylation: : Acetic anhydride, acetyl chloride, and a base like pyridine.
Major Products Formed
Oxidation: : Higher oxidation states of the compound.
Reduction: : Reduced forms of the compound, potentially removing the dioxido group.
Substitution: : Derivatives with different substituents replacing the chlorine atom.
Acetylation: : Additional acetyl groups attached to the compound.
Applications De Recherche Scientifique
This compound has several applications in scientific research:
Chemistry: : It can be used as a building block for synthesizing more complex molecules.
Biology: : It may serve as a probe or inhibitor in biological studies, particularly in enzyme inhibition assays.
Medicine: : Potential use in drug development, especially in designing new therapeutic agents.
Industry: : Application in the synthesis of materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The exact mechanism of action of 2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-(3-ethylphenyl)acetamide depends on its specific application. Generally, it may involve binding to specific molecular targets, such as enzymes or receptors, and modulating their activity through various pathways.
Comparaison Avec Des Composés Similaires
This compound is unique due to its specific structure and functional groups. Similar compounds include:
2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-isopropylacetamide
2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-(2-methylphenyl)acetamide
These compounds differ in the nature of the substituent attached to the nitrogen atom of the acetamide group, which can influence their chemical properties and biological activities.
Propriétés
IUPAC Name |
2-(6-chloro-1,1-dioxo-4-phenyl-1λ6,2,3-benzothiadiazin-2-yl)-N-(3-ethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3O3S/c1-2-16-7-6-10-19(13-16)25-22(28)15-27-26-23(17-8-4-3-5-9-17)20-14-18(24)11-12-21(20)31(27,29)30/h3-14H,2,15H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQACKOHFTLZSOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)CN2N=C(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(Chloromethyl)-3-[(3,5-dimethylphenyl)methyl]bicyclo[1.1.1]pentane](/img/structure/B2893087.png)
![2,2-Difluoro-2-[3-(trifluoromethyl)phenoxy]acetic acid](/img/structure/B2893090.png)
![N-[2,5-Di(propan-2-yl)phenyl]prop-2-enamide](/img/structure/B2893092.png)
![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-chloro-2-methoxyphenyl)methanone](/img/structure/B2893094.png)
![N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]pent-4-enamide](/img/structure/B2893095.png)
![2-methoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-5-methylbenzenesulfonamide](/img/structure/B2893096.png)


![[3-(Propan-2-yl)oxetan-3-yl]methanol](/img/structure/B2893100.png)

![2-(2-fluorophenoxy)-N-[3-hydroxy-3-(oxan-4-yl)propyl]acetamide](/img/structure/B2893102.png)

![N-[(4-methylphenyl)methyl]-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide](/img/structure/B2893107.png)
